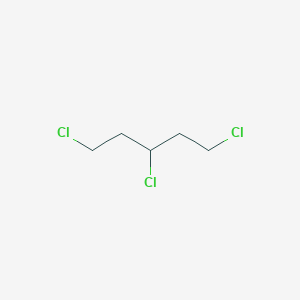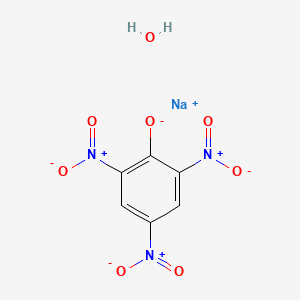
Picric acid, sodium salt, hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Picric acid is a pale yellow, odorless crystal that is slightly soluble in water and primarily used as a staining reagent and in synthesis reactions . The sodium salt form of picric acid is often used in various industrial and research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Picric acid can be synthesized by sulfonating phenol and then treating it with nitric acid. Another method involves treating benzene with nitric acid and mercuric nitrate by nitration of 2-tert-butyl-4,6-dinitrophenol . The sodium salt of picric acid can be prepared by neutralizing picric acid with sodium hydroxide.
Industrial Production Methods: Industrial production of picric acid involves the nitration of phenol or phenolsulfonic acid. The process requires careful control of temperature and reaction conditions to ensure safety and yield. The sodium salt is then produced by reacting the picric acid with sodium hydroxide in an aqueous solution.
Analyse Des Réactions Chimiques
Types of Reactions: Picric acid, sodium salt, hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It readily forms salts on contact with metals such as copper, lead, mercury, zinc, nickel, and iron, which are more sensitive explosives than picric acid itself .
Common Reagents and Conditions:
Oxidation: Picric acid can be oxidized using strong oxidizing agents.
Reduction: It can be reduced to picramic acid using reducing agents like hydrogen sulfide.
Substitution: Picric acid can undergo nitration and sulfonation reactions.
Major Products:
Oxidation: Produces various nitro compounds.
Reduction: Produces picramic acid.
Substitution: Produces different nitro and sulfonated derivatives.
Applications De Recherche Scientifique
Picric acid, sodium salt, hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the detection of metals and in the synthesis of other chemical compounds.
Biology: Employed in staining techniques for microscopic specimens.
Medicine: Historically used as an antiseptic and for burn treatments.
Industry: Utilized in the manufacture of explosives, dyes, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of picric acid involves its ability to form salts with metals and other compounds. These salts are often more reactive and sensitive than picric acid itself. The compound’s effects are primarily due to its strong acidic nature and its ability to undergo various chemical reactions .
Comparaison Avec Des Composés Similaires
Picric acid, sodium salt, hydrate can be compared with other similar compounds such as:
Trinitrotoluene (TNT): Both are nitroaromatic compounds used in explosives, but TNT is less sensitive to mechanical stimuli.
Dunnite (Ammonium picrate): More powerful but less stable than picric acid.
Uniqueness: Picric acid is unique due to its strong acidic nature and its ability to form highly sensitive salts with metals, making it useful in various applications from explosives to staining reagents.
Propriétés
Numéro CAS |
73771-13-8 |
|---|---|
Formule moléculaire |
C6H4N3NaO8 |
Poids moléculaire |
269.10 g/mol |
Nom IUPAC |
sodium;2,4,6-trinitrophenolate;hydrate |
InChI |
InChI=1S/C6H3N3O7.Na.H2O/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;;/h1-2,10H;;1H2/q;+1;/p-1 |
Clé InChI |
QPLRMNSYVHRSDW-UHFFFAOYSA-M |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


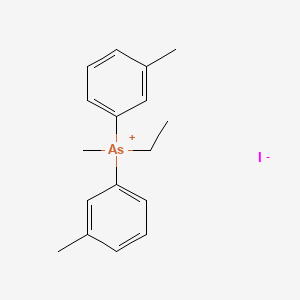
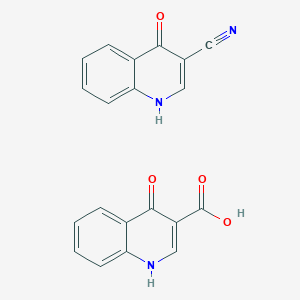

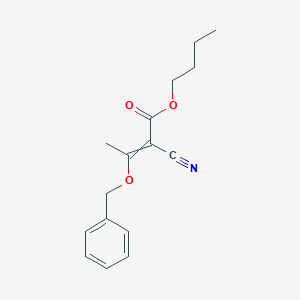
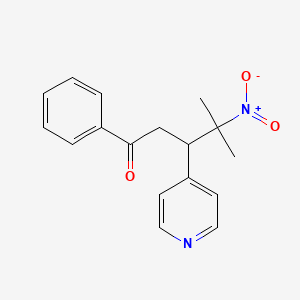

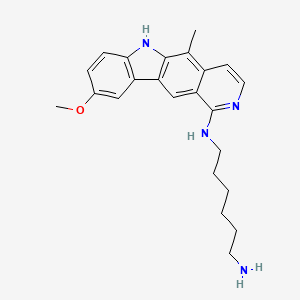

![(6R,7R)-7-Azido-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14450392.png)

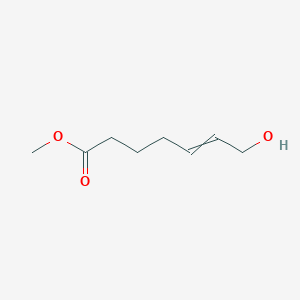
![4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14450426.png)
